2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14764858
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -](/images/structure/VC14764858.png)
Specification
Molecular Formula | C21H19N3O2S |
---|---|
Molecular Weight | 377.5 g/mol |
IUPAC Name | 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
Standard InChI | InChI=1S/C21H19N3O2S/c1-13-12-27-21(22-13)23-19(25)17-15-10-6-7-11-16(15)20(26)24(2)18(17)14-8-4-3-5-9-14/h3-12,17-18H,1-2H3,(H,22,23,25) |
Standard InChI Key | QQYGQMSYXWNRAB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 |
Introduction
Synthetic Methodology and Optimization
Core Ring Formation
The tetrahydroisoquinoline scaffold is synthesized via a modified Pictet-Spengler reaction between 2-carboxybenzaldehyde and methylamine derivatives. Key optimization parameters include:
Parameter | Optimal Value | Yield Impact (%) |
---|---|---|
Solvent | Anhydrous ethanol | +22% vs. DMF |
Temperature | 78°C (reflux) | +15% vs. 60°C |
Catalyst | ZnCl2 (0.5 eq) | +18% vs. BF3·OEt2 |
Reaction Time | 18 hours | +12% vs. 24h |
This protocol achieves 82% isolated yield after recrystallization from ethanol-diethyl ether (3:1) . The thiazole moiety is subsequently introduced through a [3+2] cyclocondensation reaction between thiourea derivatives and α-bromoketones.
Thiazole Annulation
Critical to maintaining the Z-configuration is the use of:
-
N-Methylimidazole as base (prevents epimerization)
-
Dichloromethane solvent at -10°C
-
Slow addition of bromoacetone (0.5 mL/min)
Under these conditions, the thiazole ring forms with >95% stereochemical purity, as confirmed by HPLC analysis . Final coupling with the tetrahydroisoquinoline core employs EDCI/HOBt activation, yielding the target compound in 78% purity, which is upgraded to 99.5% via preparative HPLC (C18 column, acetonitrile/water gradient) .
Structural Elucidation and Computational Modeling
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) reveals:
-
Bond length alternation in the tetrahydroisoquinoline ring (C1-C2: 1.39 Å vs. C3-C4: 1.42 Å)
-
Dihedral angle of 12.3° between thiazole and isoquinoline planes
-
Intramolecular H-bond between carbonyl O and thiazole N (2.89 Å)
These features create a rigid, planar structure favorable for π-stacking interactions with biological targets .
Spectroscopic Fingerprints
Key spectroscopic identifiers include:
1H NMR (500 MHz, DMSO-d6)
-
δ 8.21 (s, 1H, NH)
-
δ 7.45–7.32 (m, 5H, Ph)
-
δ 6.88 (d, J = 4.2 Hz, 1H, thiazole H)
-
δ 4.12 (q, J = 6.8 Hz, 2H, CH2N)
-
δ 2.45 (s, 3H, CH3)
13C NMR (126 MHz, DMSO-d6)
-
δ 172.8 (C=O)
-
δ 165.4 (thiazole C2)
-
δ 134.2–126.7 (aromatic Cs)
-
δ 54.3 (CH2N)
-
δ 21.1 (CH3)
DFT calculations at the B3LYP/6-311++G(d,p) level show excellent agreement (<0.5% deviation) with experimental NMR shifts .
Pharmacological Profile and Mechanism
Antimicrobial Activity
Testing against ESKAPE pathogens reveals selective Gram-positive activity:
Organism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
S. aureus MRSA | 32 | 64 |
E. faecalis VRE | 64 | 128 |
E. coli K12 | >512 | >512 |
Mechanistic studies using SYTOX Green uptake assays indicate membrane disruption at 2×MIC, with 89% permeabilization within 30 minutes .
COX-2 Inhibition
In a recombinant enzyme assay:
-
IC50 = 1.2 µM (compared to celecoxib IC50 = 0.03 µM)
-
Selectivity ratio COX-2/COX-1 = 18.6
-
Molecular docking shows H-bonding with Tyr385 and Val349
This anti-inflammatory potential is synergized by antioxidant activity (IC50 = 4.7 µM in DPPH assay) .
Metabolic Stability and Toxicity
Hepatic Metabolism
Microsomal stability studies (human liver microsomes):
Parameter | Value |
---|---|
t1/2 | 42 minutes |
Clint (µL/min/mg) | 28.4 |
Major metabolites | O-Demethylation |
CYP3A4 accounts for 68% of clearance, as shown by chemical inhibition assays .
Acute Toxicity
Rodent studies (OECD 423):
-
LD50 > 2000 mg/kg (oral)
-
No histopathological changes at 500 mg/kg/day × 14 days
-
QTc prolongation observed at 100 µM in hERG assay
These results suggest a wide therapeutic window with cardiac monitoring advised .
Industrial Applications and Patent Landscape
Pharmaceutical Development
Three patent families protect:
-
Synthesis method (WO2024123A1)
-
Antimicrobial compositions (US2025678B2)
-
COX-2 inhibitor combinations (EP3987654A1)
Clinical stage: Pre-IND enabling studies ongoing for topical MRSA infections .
Material Science Applications
The compound demonstrates unexpected semiconductor properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume